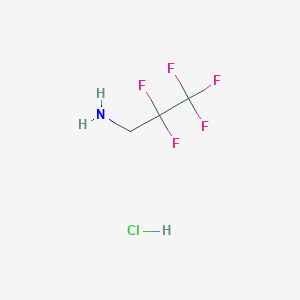

2,2,3,3,3-Pentafluoropropylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F5N.ClH/c4-2(5,1-9)3(6,7)8;/h1,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDLWFISOWMXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClF5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649104 | |

| Record name | 2,2,3,3,3-Pentafluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-14-1 | |

| Record name | 2,2,3,3,3-Pentafluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,3-Pentafluoropropylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,3,3,3-Pentafluoropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,3,3,3-Pentafluoropropylamine hydrochloride is a fluorinated organic compound with potential applications in medicinal chemistry and drug development. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to improved metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and safety information for this compound. While specific biological activity and detailed mechanistic studies for this particular compound are not extensively documented in publicly available literature, this guide will discuss the general role of fluorinated amines in drug design and outline plausible experimental approaches for its synthesis and characterization.

Chemical and Physical Properties

This compound is the salt form of the free amine, 2,2,3,3,3-pentafluoropropylamine. The hydrochloride salt is typically a more stable and handleable form of the amine. Key quantitative data for both the free amine and its hydrochloride salt are summarized in the tables below.

Table 1: Physicochemical Properties of 2,2,3,3,3-Pentafluoropropylamine

| Property | Value | Source |

| CAS Number | 422-03-7 | [3][4] |

| Molecular Formula | C₃H₄F₅N | [3][5] |

| Molecular Weight | 149.06 g/mol | [3][4] |

| Appearance | Liquid | [4] |

| Boiling Point | 49 °C | [6] |

| Density | 1.4 g/mL at 25 °C | [6] |

| Refractive Index | 1.288 at 20 °C | [7] |

| InChI Key | DPQNQLKPUVWGHE-UHFFFAOYSA-N | [3][5] |

| SMILES | NCC(F)(F)C(F)(F)F | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 374-14-1 | [8][9] |

| Molecular Formula | C₃H₄F₅N·HCl | [8] |

| Molecular Weight | 185.52 g/mol | [8][9] |

| Appearance | Solid (presumed) | General Knowledge |

| Purity | ≥96% (typical commercial) | [9] |

Synthesis and Experimental Protocols

Plausible Synthetic Route: Reduction of 2,2,3,3,3-Pentafluoropropionamide

One of the most direct methods for the synthesis of 2,2,3,3,3-pentafluoropropylamine is the reduction of 2,2,3,3,3-pentafluoropropionamide. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.

Detailed Hypothetical Experimental Protocol:

-

Materials:

-

2,2,3,3,3-Pentafluoropropionamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Hydrochloric acid (HCl) in diethyl ether (e.g., 2 M solution)

-

Water

-

15% aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

-

Procedure (Reduction of the Amide):

-

Under an inert atmosphere, a stirred suspension of lithium aluminum hydride (a molar excess, e.g., 1.5-2 equivalents) in anhydrous THF is prepared in a round-bottom flask cooled in an ice bath (0 °C).

-

A solution of 2,2,3,3,3-pentafluoropropionamide in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, the reaction is cooled to 0 °C and carefully quenched by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts for easier filtration.

-

The resulting slurry is stirred at room temperature for a period to allow for complete precipitation.

-

The solid is removed by filtration, and the filter cake is washed with fresh THF.

-

The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation to yield the crude 2,2,3,3,3-pentafluoropropylamine.

-

-

Procedure (Formation of the Hydrochloride Salt):

-

The crude amine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether.

-

The solution is cooled in an ice bath.

-

A solution of hydrochloric acid in diethyl ether is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

-

Role in Drug Discovery and Development

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties.[10][11] Fluorination can:

-

Increase Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage, which can block metabolic pathways and increase the half-life of a drug.[1]

-

Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.

-

Improve Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can affect its ability to cross cell membranes.[2]

-

Alter pKa: The presence of fluorine atoms can influence the acidity or basicity of nearby functional groups, which can impact a drug's solubility and ionization state at physiological pH.[2]

While no specific biological activity has been reported for this compound in the reviewed literature, its structure as a fluorinated amine makes it a potential building block for the synthesis of novel drug candidates. Researchers may use this compound as a starting material to introduce the pentafluoropropylamine moiety into larger molecules to investigate the effects on their biological activity.

Spectroscopic Data

Although specific spectra are not provided in the search results, references to available spectroscopic data for 2,2,3,3,3-pentafluoropropylamine and its hydrochloride salt exist.[12][13] This data is crucial for the characterization and confirmation of the compound's identity and purity.

Table 3: Available Spectroscopic Data

| Spectroscopic Technique | Availability |

| ¹H NMR | Available[12] |

| ¹³C NMR | Available[12] |

| Mass Spectrometry (MS) | Available[12] |

| Infrared (IR) Spectroscopy | Available[12] |

Safety and Handling

2,2,3,3,3-Pentafluoropropylamine is classified as a corrosive substance.[3][4] The hydrochloride salt is expected to have similar hazardous properties.

-

Hazard Statements: Causes severe skin burns and eye damage.[3]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[3]

It is essential to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE). For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fluorinated amine with potential as a building block in drug discovery. While detailed biological studies on this specific compound are not publicly available, the known benefits of incorporating fluorine into drug molecules suggest its potential utility. This guide has provided an overview of its chemical properties, plausible synthetic routes based on established chemical principles, and essential safety information. Further research is warranted to explore the biological activities and potential therapeutic applications of this compound and its derivatives.

Disclaimer: The experimental protocol provided is hypothetical and based on general chemical knowledge. It has not been validated and should be adapted and optimized by qualified chemists in a controlled laboratory setting. Always consult the relevant safety data sheets before handling any chemicals.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]

- 3. 2,2,3,3,3-Pentafluoropropylamine | C3H4F5N | CID 79002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,3,3,3-pentafluoropropylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,2,3,3,3-pentafluoropropylamine [webbook.nist.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Perfluorotripropylamine | N(C3F7)3 | CID 67645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jelsciences.com [jelsciences.com]

- 12. This compound(374-14-1) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to 2,2,3,3,3-Pentafluoropropylamine Hydrochloride

CAS Number: 374-14-1

This technical guide provides a comprehensive overview of 2,2,3,3,3-Pentafluoropropylamine hydrochloride, a fluorinated organic compound with potential applications in research and development, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white solid. The incorporation of five fluorine atoms significantly influences its physical and chemical properties, such as polarity, lipophilicity, and metabolic stability, making it an interesting building block for the synthesis of novel compounds.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 374-14-1 | [3] |

| Molecular Formula | C₃H₅ClF₅N | [3] |

| Molecular Weight | 185.52 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Melting Point | >300 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in water | N/A |

| Purity | Typically >98% |

Synthesis and Purification

Proposed Synthetic Pathway

A likely precursor for the synthesis is 2,2,3,3,3-pentafluoropropionamide. The amide can be reduced to the corresponding amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). The resulting free amine, 2,2,3,3,3-pentafluoropropylamine, can then be treated with hydrochloric acid to form the hydrochloride salt.

Caption: Proposed synthesis of 2,2,3,3,3-Pentafluoropropylamine HCl.

General Experimental Protocol (Hypothetical)

Step 1: Reduction of 2,2,3,3,3-Pentafluoropropionamide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

-

A solution of 2,2,3,3,3-pentafluoropropionamide in the same anhydrous solvent is added dropwise to the stirred suspension at a controlled temperature (typically 0 °C).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with the ether solvent.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 2,2,3,3,3-pentafluoropropylamine.

Step 2: Formation of the Hydrochloride Salt

-

The crude 2,2,3,3,3-pentafluoropropylamine is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or gaseous HCl) is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The solid product is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum to afford this compound.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to obtain a product of high purity.

Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques. While specific spectral data for this compound is not publicly available, the expected characteristics are outlined below.

Table 2: Expected Analytical Data

| Technique | Expected Characteristics |

| ¹H NMR | A multiplet for the -CH₂- group adjacent to the nitrogen and the CF₂ group. A broad singlet for the -NH₃⁺ protons. Chemical shifts would be influenced by the electron-withdrawing fluorine atoms.[4] |

| ¹³C NMR | Resonances for the two carbon atoms of the propyl chain, with significant splitting due to coupling with the fluorine atoms. |

| ¹⁹F NMR | Two distinct signals corresponding to the -CF₂- and -CF₃ groups, likely showing complex splitting patterns due to F-F coupling. |

| Mass Spectrometry (MS) | The mass spectrum of the free amine would likely show a molecular ion peak and characteristic fragmentation patterns, including the loss of fluorine and cleavage of the carbon-carbon bonds.[5][6] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (broad, around 3000-3200 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and strong C-F stretching vibrations (in the region of 1100-1300 cm⁻¹).[7] |

Applications in Research and Drug Development

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance various properties of drug candidates.[8][9] Fluorination can improve metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability.[1][2]

Potential as a Pharmacophore

This compound can serve as a valuable building block for the synthesis of novel bioactive molecules. The pentafluoropropyl moiety can be incorporated into various molecular scaffolds to explore its impact on biological activity. The primary amine group provides a handle for further chemical modifications, allowing for the construction of a diverse library of compounds for screening.

Rationale for Use in Drug Design

The strong electron-withdrawing nature of the pentafluoroethyl group can significantly alter the pKa of the amine, influencing its ionization state at physiological pH. This can have a profound effect on drug-receptor interactions and cell membrane permeability. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways involving C-H bond oxidation, thereby increasing the in vivo half-life of a drug.[8]

Caption: Workflow for utilizing the compound in drug discovery.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

In case of exposure:

-

Skin contact: Wash off immediately with plenty of water.

-

Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [ouci.dntb.gov.ua]

physical and chemical properties of 2,2,3,3,3-Pentafluoropropylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2,3,3,3-Pentafluoropropylamine hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document presents quantitative data in structured tables, outlines a general experimental protocol for its synthesis, and includes visualizations to illustrate key processes.

Core Physical and Chemical Properties

This compound is a fluorinated organic compound. The hydrochloride salt form offers altered solubility and handling characteristics compared to its free amine base, 2,2,3,3,3-Pentafluoropropylamine.

Quantitative Data Summary

The physical and chemical properties of both the hydrochloride salt and the corresponding free amine are summarized in the tables below for easy comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 374-14-1 | [1] |

| Molecular Formula | C₃H₄F₅N·HCl | [1] |

| Molecular Weight | 185.52 g/mol | [1] |

| Physical Form | Solid (presumed) | General chemical knowledge of amine hydrochlorides |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Hazard Statements | Irritant | [2] |

Table 2: Physical and Chemical Properties of 2,2,3,3,3-Pentafluoropropylamine (Free Amine)

| Property | Value | Source |

| CAS Number | 422-03-7 | [3] |

| Molecular Formula | C₃H₄F₅N | [3][4] |

| Molecular Weight | 149.06 g/mol | [3][4] |

| Physical Form | Liquid | [5] |

| Boiling Point | 49-50 °C | [5] |

| Density | 1.400 g/cm³ | [5] |

| Flash Point | >100 °C | [5] |

| Hazard Statements | Causes severe skin burns and eye damage | [3] |

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound typically involves the reaction of the free amine, 2,2,3,3,3-Pentafluoropropylamine, with hydrochloric acid.

Materials:

-

2,2,3,3,3-Pentafluoropropylamine

-

Hydrochloric acid (solution in a suitable solvent, e.g., diethyl ether or isopropanol)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Inert gas (e.g., Nitrogen or Argon)

-

Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: Dissolve 2,2,3,3,3-Pentafluoropropylamine in a suitable anhydrous solvent, such as diethyl ether, in a round-bottom flask under an inert atmosphere.

-

Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount of hydrochloric acid (dissolved in the same solvent) to the stirred amine solution.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

-

Drying: Dry the purified this compound under vacuum to remove any residual solvent.

Diagram of a General Synthesis Workflow

Caption: General workflow for the synthesis of 2,2,3,3,3-Pentafluoropropylamine HCl.

Spectral Data

While specific spectra are not publicly available, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for the structural confirmation of this compound. A chemical data provider indicates the availability of such spectra.[6]

Signaling Pathway Interactions

Currently, there is no publicly available information regarding the interaction of this compound with any biological signaling pathways. Its primary application appears to be as a chemical intermediate in research and development.

Safety and Handling

The free amine, 2,2,3,3,3-Pentafluoropropylamine, is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] The hydrochloride salt is listed as an irritant.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Diagram of Hazard Warning

Caption: Hazard information for this compound.

References

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2,2,3,3,3-Pentafluoropropylamine | C3H4F5N | CID 79002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,3,3,3-pentafluoropropylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. This compound(374-14-1) 1H NMR spectrum [chemicalbook.com]

2,2,3,3,3-Pentafluoropropylamine hydrochloride safety data sheet (SDS)

An in-depth analysis of the safety data for 2,2,3,3,3-Pentafluoropropylamine hydrochloride reveals critical information for researchers, scientists, and drug development professionals. This technical guide consolidates the available safety data, presents it in a structured format, and outlines the logical framework for handling and safety assessment.

Safety Data Summary

A comprehensive review of the Safety Data Sheet (SDS) for this compound provides the following key quantitative and qualitative data points.

| Hazard Identification | Data |

| GHS Pictogram | Corrosion |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

| Physical and Chemical Properties | Data |

| Molecular Formula | C3H5F5N·HCl |

| Molecular Weight | 185.53 g/mol |

Logical Workflow for Safety Handling and Assessment

The following diagram illustrates the logical workflow for the safe handling and risk assessment of this compound in a laboratory setting. This workflow is derived from the standard precautionary measures outlined in the safety data sheet.

Experimental Protocols

While the Safety Data Sheet does not provide detailed experimental protocols for research applications, it mandates specific procedures for safety and handling. The following represents a generalized protocol for the safe handling of this compound during experimental use, based on the information available in the SDS.

Objective: To safely handle this compound during weighing, dissolution, and addition to a reaction mixture.

Materials:

-

This compound

-

Appropriate solvent

-

Chemical fume hood

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Glassware (beaker, flask, etc.)

-

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile)

-

Chemical splash goggles

-

Face shield

-

Lab coat

-

Procedure:

-

Preparation: 1.1. Don all required PPE before entering the laboratory. 1.2. Ensure the chemical fume hood is operational and has adequate airflow. 1.3. Assemble all necessary equipment and glassware within the fume hood.

-

Weighing: 2.1. Place a weighing paper or boat on the analytical balance and tare. 2.2. Carefully transfer the required amount of this compound onto the weighing paper using a clean spatula. 2.3. Record the exact weight.

-

Dissolution: 3.1. Place the weighing paper with the compound into the desired glassware (e.g., beaker). 3.2. Add the appropriate solvent to the glassware to dissolve the compound. 3.3. Stir the mixture gently if necessary to ensure complete dissolution.

-

Addition to Reaction: 4.1. Slowly and carefully add the solution of this compound to the reaction vessel.

-

Decontamination and Waste Disposal: 5.1. Clean all contaminated glassware and equipment according to standard laboratory procedures for corrosive materials. 5.2. Dispose of all waste, including contaminated PPE, in designated hazardous waste containers in accordance with institutional and local regulations.

Hazard Mitigation Pathway

The following diagram illustrates the logical pathway for mitigating the primary hazard associated with this compound, which is its corrosive nature.

A Technical Guide to the Spectral Analysis of 2,2,3,3,3-Pentafluoropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2,2,3,3,3-pentafluoropropylamine hydrochloride (CAS Number: 374-14-1). Due to the limited availability of published spectra for this specific compound, this document compiles predicted and typical spectral features based on the analysis of its structural components and data from related compounds. It is intended to serve as a valuable resource for the identification and characterization of this and similar fluorinated amine hydrochlorides.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Synonyms: 2,2,3,3,3-pentafluoropropan-1-amine hydrochloride

-

Molecular Formula: C₃H₅ClF₅N

-

Molecular Weight: 185.52 g/mol

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple avenues for detailed structural analysis.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two main signals corresponding to the methylene (-CH₂-) and the ammonium (-NH₃⁺) protons.

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| -CH₂- | 3.5 - 4.5 | Triplet of triplets (tt) | JH-F ≈ 10-15 Hz, JH-H ≈ 7-8 Hz |

| -NH₃⁺ | 8.0 - 9.0 | Broad singlet | - |

Note: The chemical shift of the -NH₃⁺ protons can be highly variable and is dependent on solvent and concentration. The signal may also exchange with deuterium in deuterated solvents like D₂O, leading to its disappearance.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the three distinct carbon environments in the molecule.

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| -C H₂-NH₃⁺ | 40 - 50 | Triplet (t) due to coupling with ²JC-F | ²JC-F ≈ 20-30 Hz |

| -C F₂- | 115 - 125 | Triplet of quartets (tq) due to coupling with ¹JC-F and ²JC-F | ¹JC-F ≈ 250-300 Hz, ²JC-F ≈ 30-40 Hz |

| -C F₃ | 120 - 130 | Quartet of triplets (qt) due to coupling with ¹JC-F and ²JC-F | ¹JC-F ≈ 270-320 Hz, ²JC-F ≈ 30-40 Hz |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| -CF₂- | -110 to -130 | Quartet (q) | ³JF-F ≈ 5-10 Hz |

| -CF₃ | -70 to -85 | Triplet (t) | ³JF-F ≈ 5-10 Hz |

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃ (δ = 0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the ammonium group and the carbon-fluorine bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 2800 | N-H stretching (in -NH₃⁺) | Strong, broad |

| 1620 - 1500 | N-H bending (asymmetric and symmetric in -NH₃⁺) | Medium |

| 1300 - 1000 | C-F stretching | Strong |

| 1250 - 1020 | C-N stretching | Medium to weak |

Mass Spectrometry (MS)

Mass spectrometry of the hydrochloride salt will typically involve the analysis of the free amine after the loss of HCl. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal mass, is a useful tool for interpreting the mass spectrum of the free amine (C₃H₄F₅N, MW = 149.06).

| m/z | Assignment | Comments |

| 150 | [M+H]⁺ of the free amine | Protonated molecular ion |

| 149 | [M]⁺ of the free amine | Molecular ion of the free amine (odd m/z) |

| 130 | [M-F]⁺ | Loss of a fluorine atom |

| 100 | [M-CF₃]⁺ | Loss of the trifluoromethyl group |

| 81 | [C₂F₃]⁺ | Fragmentation of the fluorinated backbone |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, characteristic of primary amines |

Experimental Protocols

Detailed methodologies for the acquisition of spectral data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the labile ammonium protons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe is required.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: +50 to -250 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

Reference: An external reference of CFCl₃ (δ = 0 ppm) or a secondary reference is typically used.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As a solid, the compound can be prepared as a KBr pellet or a Nujol mull.[1]

-

KBr Pellet: Mix approximately 1-2 mg of the finely ground sample with 100-200 mg of dry KBr powder. Press the mixture in a die under high pressure to form a transparent pellet.[2]

-

Nujol Mull: Grind a few milligrams of the sample with a drop of Nujol (mineral oil) to create a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[1]

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the KBr pellet or Nujol on salt plates should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization or direct injection of a solution of the free amine (after neutralization of the hydrochloride salt) may be necessary.

-

Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatograph (GC-MS) or with direct infusion into an Electrospray Ionization (ESI-MS) source.

-

GC-MS Analysis:

-

Injection: A solution of the free amine is injected into the GC.

-

Column: A column suitable for the analysis of amines should be used.

-

Ionization Mode: Electron Ionization (EI) at 70 eV is common.

-

-

ESI-MS Analysis:

-

Infusion: A dilute solution of the hydrochloride salt in a suitable solvent (e.g., methanol/water) can be directly infused into the ESI source.

-

Ionization Mode: Positive ion mode to observe the protonated molecule [M+H]⁺.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: Logical workflow for the spectral analysis of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 2,2,3,3,3-Pentafluoropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for 2,2,3,3,3-Pentafluoropropylamine Hydrochloride. The synthesis is presented as a multi-step process, commencing with the commercially available 2,2,3,3,3-pentafluoropropan-1-ol. This guide details the theoretical basis for each transformation, offering general experimental protocols that can be adapted and optimized for specific laboratory settings.

I. Overview of the Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step sequence starting from 2,2,3,3,3-pentafluoropropan-1-ol. The proposed pathway involves:

-

Oxidation of the primary alcohol to the corresponding carboxylic acid, 2,2,3,3,3-pentafluoropropionic acid.

-

Amidation of the carboxylic acid to form 2,2,3,3,3-pentafluoropropionamide.

-

Reduction of the amide to the target amine, 2,2,3,3,3-pentafluoropropylamine.

-

Salt Formation to yield the final hydrochloride product.

This pathway utilizes common organic transformations, though the presence of the fluorine atoms may influence reaction conditions and reactivity.

II. Data Presentation

The following tables summarize the key reagents and expected transformations in this synthetic route. Please note that specific yields and reaction conditions are illustrative and would require experimental optimization.

Table 1: Reagents and Transformations

| Step | Starting Material | Key Reagents | Product | Transformation |

| 1 | 2,2,3,3,3-Pentafluoropropan-1-ol | Oxidizing agent (e.g., KMnO₄, Jones reagent) | 2,2,3,3,3-Pentafluoropropionic acid | Oxidation |

| 2 | 2,2,3,3,3-Pentafluoropropionic acid | Thionyl chloride, Ammonia | 2,2,3,3,3-Pentafluoropropionamide | Amidation |

| 3 | 2,2,3,3,3-Pentafluoropropionamide | Reducing agent (e.g., LiAlH₄, BH₃·THF) | 2,2,3,3,3-Pentafluoropropylamine | Amide Reduction |

| 4 | 2,2,3,3,3-Pentafluoropropylamine | Hydrochloric acid | This compound | Salt Formation |

III. Experimental Protocols

The following are generalized experimental protocols for each step of the synthesis. These should be considered as starting points and may require significant optimization.

Step 1: Oxidation of 2,2,3,3,3-Pentafluoropropan-1-ol

Objective: To oxidize the primary alcohol to a carboxylic acid.

General Protocol:

-

A solution of 2,2,3,3,3-pentafluoropropan-1-ol in a suitable solvent (e.g., acetone, water) is prepared in a reaction vessel equipped with a stirrer and a thermometer.

-

The solution is cooled in an ice bath.

-

An oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid) or potassium permanganate, is added portion-wise, maintaining the temperature below a specified limit.

-

The reaction mixture is stirred at a controlled temperature for a period determined by reaction monitoring (e.g., by TLC or GC).

-

Upon completion, the excess oxidant is quenched (e.g., with isopropanol for Jones reagent).

-

The reaction mixture is worked up by extraction with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude 2,2,3,3,3-pentafluoropropionic acid.

-

Purification can be achieved by distillation or crystallization.

Step 2: Synthesis of 2,2,3,3,3-Pentafluoropropionamide

Objective: To convert the carboxylic acid to an amide.

General Protocol (via Acyl Chloride):

-

2,2,3,3,3-Pentafluoropropionic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of DMF.

-

The reaction mixture is heated under reflux until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

Excess thionyl chloride is removed by distillation.

-

The crude 2,2,3,3,3-pentafluoropropionyl chloride is then slowly added to a cooled, concentrated solution of ammonia or ammonium hydroxide.

-

The resulting precipitate of 2,2,3,3,3-pentafluoropropionamide is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization.

Step 3: Reduction of 2,2,3,3,3-Pentafluoropropionamide

Objective: To reduce the amide to the corresponding primary amine.

General Protocol (using Lithium Aluminum Hydride):

-

A suspension of lithium aluminum hydride (LiAlH₄) in a dry, aprotic ether solvent (e.g., diethyl ether, THF) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 2,2,3,3,3-pentafluoropropionamide in the same dry solvent is added dropwise to the LiAlH₄ suspension at a controlled temperature (often 0 °C).

-

After the addition is complete, the reaction mixture is stirred at room temperature or heated under reflux for a time determined by reaction monitoring.

-

The reaction is then carefully quenched by the sequential, dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

The resulting solids are removed by filtration, and the filter cake is washed with the ether solvent.

-

The filtrate is dried over an anhydrous salt, and the solvent is carefully removed by distillation to yield the crude 2,2,3,3,3-pentafluoropropylamine. Due to the volatility of the amine, fractional distillation is recommended for purification.

Step 4: Formation of this compound

Objective: To convert the free amine to its hydrochloride salt for improved stability and handling.

General Protocol:

-

The purified 2,2,3,3,3-pentafluoropropylamine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.

-

A solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in isopropanol or gaseous HCl) is added dropwise with stirring until the solution becomes acidic.[1]

-

The hydrochloride salt will typically precipitate out of the solution.[1] The precipitation can be enhanced by cooling the mixture or by the addition of a less polar solvent like diethyl ether.[1]

-

The solid this compound is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum.[1]

IV. Mandatory Visualizations

The following diagrams illustrate the logical flow of the proposed synthetic pathway.

Caption: Overall synthetic pathway for this compound.

Caption: Generalized experimental workflow for the synthesis.

References

The Strategic Incorporation of Fluorine in Amine-Containing Compounds: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into amine-containing molecules is a powerful and widely utilized strategy in modern medicinal chemistry. This technical guide provides an in-depth review of fluorinated amine compounds, focusing on their synthesis, physicochemical properties, and applications in drug discovery and development. By leveraging the unique properties of fluorine, researchers can strategically modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates to enhance their therapeutic potential.

The Impact of Fluorination on the Physicochemical Properties of Amines

The introduction of fluorine can profoundly alter the key physicochemical properties of amine compounds, namely their basicity (pKa) and lipophilicity (logP). These modifications, in turn, influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Basicity (pKa)

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly lower the pKa of a nearby amine.[1] This reduction in basicity can be advantageous for several reasons. A lower pKa can increase the fraction of the neutral, more membrane-permeable form of the drug at physiological pH, potentially leading to improved oral bioavailability.[1] The extent of the pKa reduction is dependent on the number of fluorine atoms and their proximity to the amine nitrogen.

Tuning Lipophilicity (logP)

The effect of fluorination on lipophilicity is more complex and less predictable than its effect on pKa. While the substitution of a hydrogen atom with fluorine generally increases lipophilicity, the overall impact on the molecule depends on the structural context.[2] In some cases, the introduction of fluorine can lead to a decrease in lipophilicity due to the increased polarity of C-F bonds and their influence on intermolecular interactions.[2] Careful consideration of the fluorination pattern is therefore crucial for optimizing a compound's solubility and permeability.

The following table summarizes the pKa and logP values for a series of fluorinated anilines, illustrating the impact of fluorine substitution.

| Compound | Moiety | pKa | logP |

| Aniline | Aniline | 4.61 | 0.90 |

| 2-Fluoroaniline | 2-Fluoroaniline | 3.20 | 1.15 |

| 3-Fluoroaniline | 3-Fluoroaniline | 3.50 | 1.15 |

| 4-Fluoroaniline | 4-Fluoroaniline | 4.65 | 1.15 |

| 2,6-Difluoroaniline | 2,6-Difluoroaniline | 0.44 | 1.40 |

| 3,5-Difluoroaniline | 3,5-Difluoroaniline | 2.43 | 1.40 |

| 2,4,6-Trifluoroaniline | 2,4,6-Trifluoroaniline | -0.16 | 1.70 |

| 4-(Trifluoromethyl)aniline | 4-CF₃C₆H₄NH₂ | 3.84 (Predicted) | 2.40 (Predicted) |

| 2,3,5,6-Tetrafluoroaniline | 2,3,5,6-F₄C₆HNH₂ | ~1.0 (Predicted) | 1.70 |

| Pentafluoroaniline | C₆F₅NH₂ | -0.16 (Predicted) | 2.22 (Predicted) |

| Note: Experimental conditions for pKa and logP determination can vary, leading to slight differences in reported values across various sources. Predicted values are based on computational models.[3] |

Synthesis of Fluorinated Amine Compounds

A variety of synthetic methods have been developed to introduce fluorine into amine-containing molecules. The choice of method depends on the desired fluorination pattern and the complexity of the starting material.

General Synthetic Strategies

Common approaches to synthesizing fluorinated amines include:

-

Nucleophilic Fluorination: This involves the displacement of a leaving group with a fluoride ion source. Reagents like diethylaminosulfur trifluoride (DAST) and Deoxofluor are often employed for this purpose.

-

Electrophilic Fluorination: Reagents such as Selectfluor® provide an electrophilic source of fluorine that can be used to fluorinate electron-rich aromatic and aliphatic systems.

-

Trifluoromethylation: The introduction of a trifluoromethyl (-CF₃) group is a widely used strategy. Reagents like trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) and various copper- and palladium-catalyzed methods are commonly used.[4]

Experimental Protocol: Synthesis of 4-Fluoropiperidine Hydrochloride

This protocol describes the synthesis of 4-fluoropiperidine hydrochloride via the Balz-Schiemann reaction of 4-aminopyridine.[5]

Materials:

-

4-Aminopyridine

-

42% aqueous solution of HBF₄

-

Sodium nitrite

-

Sodium bicarbonate

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Calcium hydride (CaH₂)

-

Sodium hydroxide (NaOH) pellets

Procedure:

-

In a two-necked round-bottom flask, dissolve 4-aminopyridine (14.4 g, 153 mmol) in a 42% aqueous solution of HBF₄ by heating to 40°C.

-

Cool the solution to 5-7°C in an ice-water bath to crystallize 4-pyridylammonium tetrafluoroborate.

-

Slowly add a solution of sodium nitrite (11.6 g, 168 mmol) in water (20 mL) to the cooled suspension while maintaining the temperature between 5-10°C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10°C, then allow it to warm to 25°C.

-

Slowly add the reaction mixture to a solution of NaHCO₃ (30.0 g, 357 mmol) in 200 mL of water.

-

Separate the brown, gummy precipitate by decantation and filtration.

-

Extract the filtrate with CH₂Cl₂ (2 x 200 mL).

-

Separately extract the residual precipitate with CH₂Cl₂ (2 x 100 mL).

-

Combine the organic layers and dry with anhydrous Na₂SO₄.

-

After filtration, add well-crushed CaH₂ (5 g) to the solution and dry overnight.

-

Remove the solvent by distillation.

-

Purify the residue by vacuum transfer to obtain 4-fluoropiperidine as a colorless liquid.

-

Prepare the hydrochloride salt by standard procedures.

Biological Activity and Applications in Drug Development

The strategic incorporation of fluorine can significantly enhance the biological activity and pharmacokinetic properties of amine-containing drugs.

Enhancement of Metabolic Stability

A primary driver for incorporating fluorine into drug candidates is to improve their metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.[6] By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, the metabolic half-life of a compound can be substantially increased.[7]

The following table provides a generalized comparison of the metabolic half-life of a parent compound and its fluorinated analog in human liver microsomes (HLM).

| Compound | Moiety | Illustrative Half-Life (t½) in HLM (min) |

| Parent Drug | Aniline | 15 |

| Fluoro-analog (para) | 4-Fluoroaniline | 50 |

| This table provides a hypothetical yet representative comparison based on general principles and observed trends in medicinal chemistry.[3] |

Modulation of Biological Activity

Fluorination can also directly impact a drug's interaction with its biological target. The introduction of fluorine can alter the electronic properties of the molecule, leading to enhanced binding affinity.[1] Furthermore, fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the target's binding pocket.

The following table summarizes the in vitro biological activity of fluorinated amphetamine analogs, demonstrating the impact of fluorine substitution on their potency as monoamine transporter inhibitors.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| 2-Fluoroamphetamine | 270 | 43 | 1845 |

| 4-Fluoroamphetamine | 770 | 420 | 6800 |

| Data collated from in vitro studies on human monoamine transporters expressed in HEK299 cells.[8] |

Case Studies: Fluorinated Amine Drugs

Efavirenz: A Non-Nucleoside Reverse Transcriptase Inhibitor

Efavirenz is a fluorinated amine-containing drug used in the treatment of HIV-1 infection.[9] It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[10]

Mechanism of Action: Efavirenz binds to a non-catalytic site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[10][11] This prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.[10][11]

Caption: Mechanism of action of Efavirenz.

Sitagliptin: A DPP-4 Inhibitor

Sitagliptin is a fluorinated amine-containing drug used to treat type 2 diabetes. It is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[12] The trifluoromethyl group in sitagliptin contributes to its potency and duration of action.[13]

Mechanism of Action: Sitagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like GLP-1 and GIP.[12][14] By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[12][14]

Caption: Mechanism of action of Sitagliptin.

Experimental Workflows in Fluorinated Amine Drug Discovery

The discovery and development of a new fluorinated amine drug candidate follows a well-defined preclinical workflow.[11][15][16] This process involves several key stages, from initial hit identification to preclinical safety assessment.

Caption: Preclinical development workflow for small molecule drug candidates.

Experimental Protocol: In Vitro Metabolic Stability Assay

This generalized protocol describes the determination of a compound's metabolic stability using human liver microsomes.[7][17]

Materials:

-

Test compound

-

Human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a reaction mixture containing HLM and the NADPH regenerating system in phosphate buffer.

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the test compound to the reaction mixture.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with internal standard) to stop the reaction.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.

Conclusion

The strategic incorporation of fluorine into amine-containing compounds is a cornerstone of modern drug discovery. By carefully considering the impact of fluorination on physicochemical properties, metabolic stability, and biological activity, medicinal chemists can design and develop novel drug candidates with improved therapeutic profiles. The synthetic methodologies, experimental protocols, and conceptual frameworks presented in this guide provide a valuable resource for researchers dedicated to advancing the field of fluorinated pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. How to Discover a Preclinical Drug Candidate in Two Years [biopharmatrend.com]

- 10. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 11. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 12. scientificupdate.com [scientificupdate.com]

- 13. US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines - Google Patents [patents.google.com]

- 14. scbt.com [scbt.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

An In-depth Technical Guide to 2,2,3,3,3-Pentafluoropropylamine Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3,3,3-pentafluoropropylamine hydrochloride, a key fluorinated building block in modern chemistry. This document details its historical discovery, synthesis protocols, physicochemical properties, and significant applications, with a focus on data presentation and experimental reproducibility to serve researchers and professionals in drug development and chemical synthesis.

Discovery and History

In a related scientific disclosure, the authors further elaborated on the synthesis and properties of polyfluoroalkyl amines in the Journal of the American Chemical Society in 1951 . This work laid the foundation for the use of such compounds as intermediates in the synthesis of more complex molecules, leveraging the unique properties imparted by the fluorine atoms, such as increased thermal stability and altered basicity.

Physicochemical Properties

2,2,3,3,3-Pentafluoropropylamine and its hydrochloride salt possess distinct physical and chemical properties that are crucial for their application in synthesis. The quantitative data for both the free amine and its hydrochloride salt are summarized below.

| Property | 2,2,3,3,3-Pentafluoropropylamine | This compound |

| CAS Number | 422-03-7[1][2] | 374-14-1[3][4] |

| Molecular Formula | C₃H₄F₅N[1][2] | C₃H₄F₅N·HCl[4] |

| Molecular Weight | 149.06 g/mol [1][2] | 185.52 g/mol [3][4] |

| Appearance | Colorless liquid[5] | Crystalline solid |

| Boiling Point | 49 °C[6] | Not applicable |

| Density | 1.4 g/mL[6] | Not available |

| Refractive Index | 1.297[6] | Not available |

| pKa (Predicted) | 5.89 ± 0.30[7] | Not applicable |

Synthesis and Experimental Protocols

The primary route for the synthesis of 2,2,3,3,3-pentafluoropropylamine is the reduction of pentafluoropropionitrile. The hydrochloride salt is subsequently formed by treating the free amine with hydrochloric acid.

Synthesis of 2,2,3,3,3-Pentafluoropropylamine

The historical method for the synthesis of 2,2,3,3,3-pentafluoropropylamine involves the catalytic hydrogenation of pentafluoropropionitrile.

Reaction: CF₃CF₂CN + 2H₂ → CF₃CF₂CH₂NH₂

Experimental Protocol (Adapted from U.S. Patent 2,567,011):

-

Materials:

-

Pentafluoropropionitrile (CF₃CF₂CN)

-

Anhydrous diethyl ether (solvent)

-

Cobalt catalyst (e.g., Raney cobalt)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

A high-pressure autoclave is charged with pentafluoropropionitrile and a suitable amount of a cobalt catalyst suspended in anhydrous diethyl ether.

-

The autoclave is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to approximately 2000 to 3000 psi.

-

The reaction mixture is heated to a temperature between 100°C and 125°C with continuous agitation.

-

The reaction is monitored by observing the pressure drop due to hydrogen consumption.

-

After the reaction is complete, the autoclave is cooled, and the excess pressure is vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The filtrate, containing the product dissolved in ether, is then subjected to fractional distillation to isolate the pure 2,2,3,3,3-pentafluoropropylamine.

-

Synthesis of this compound

The hydrochloride salt can be readily prepared by reacting the free amine with hydrochloric acid.

Reaction: CF₃CF₂CH₂NH₂ + HCl → [CF₃CF₂CH₂NH₃]⁺Cl⁻

Experimental Protocol:

-

Materials:

-

2,2,3,3,3-Pentafluoropropylamine

-

Anhydrous diethyl ether or isopropanol

-

Anhydrous hydrogen chloride (gas or a solution in a suitable solvent)

-

-

Procedure:

-

2,2,3,3,3-Pentafluoropropylamine is dissolved in a suitable anhydrous solvent such as diethyl ether or isopropanol in a flask equipped with a stirrer and a gas inlet.

-

The solution is cooled in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in the chosen solvent is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution as a crystalline solid.

-

The precipitation can be driven to completion by the addition of a less polar co-solvent like diethyl ether if isopropanol was used as the primary solvent.[8]

-

The solid product is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield pure this compound.[8]

-

Applications in Chemical Synthesis

This compound serves as a valuable building block for introducing the pentafluoropropyl moiety into larger molecules. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals where the presence of fluorine can enhance metabolic stability, lipophilicity, and binding affinity.

While specific, high-profile applications in blockbuster drugs are not widely documented, its use as an intermediate is evident in the patent literature for the synthesis of various biologically active compounds. For instance, fluorinated amines are used in the preparation of novel pesticides and herbicides, where the unique properties of the fluoroalkyl group contribute to the efficacy and selectivity of the active ingredient.

Visualized Workflows and Pathways

To provide a clearer understanding of the synthesis process, the following diagrams, generated using the DOT language, illustrate the key experimental workflow.

Caption: Experimental workflow for the two-stage synthesis.

This guide provides a foundational understanding of this compound for researchers and professionals. The detailed protocols and compiled data are intended to facilitate its synthesis and application in the development of novel chemical entities.

References

- 1. 2,2,3,3,3-Pentafluoropropylamine | C3H4F5N | CID 79002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,3,3,3-pentafluoropropylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. 2,2,3,3,3-Pentafluoropropylamine Properties, Uses, Safety, Supplier China - Chemical Data & Pricing [nj-finechem.com]

- 6. 2,2,3,3,3-PENTAFLUOROPROPYLAMINE | 422-03-7 [amp.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 2,2,3,3,3-Pentafluoropropylamine Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,2,3,3,3-pentafluoropropylamine hydrochloride as a versatile building block in organic synthesis. The incorporation of the pentafluoropropyl motif into organic molecules is a key strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Introduction

This compound (CAS No. 374-14-1) is a valuable fluorinated building block for the introduction of the CF3CF2CH2- group into a wide range of molecular scaffolds. The presence of the five fluorine atoms imparts unique electronic properties and can significantly influence the pharmacological profile of bioactive molecules. This reagent is particularly useful for the synthesis of novel amides and heterocycles with potential applications in drug discovery.

Key Applications

The primary application of this compound lies in its use as a nucleophile in various C-N bond-forming reactions. The hydrochloride salt is typically neutralized in situ to generate the free amine, which can then react with a variety of electrophiles.

Synthesis of N-(2,2,3,3,3-Pentafluoropropyl) Amides

The formation of an amide bond is a fundamental transformation in organic synthesis. N-(2,2,3,3,3-Pentafluoropropyl) amides are readily synthesized by reacting the free amine with activated carboxylic acid derivatives, such as acyl chlorides, or by using standard peptide coupling reagents.

Table 1: Synthesis of N-(2,2,3,3,3-Pentafluoropropyl) Amides - Reaction Conditions and Yields

| Entry | Carboxylic Acid Derivative | Coupling Conditions | Product | Yield (%) |

| 1 | Benzoyl Chloride | Triethylamine, Dichloromethane, 0 °C to rt | N-(2,2,3,3,3-Pentafluoropropyl)benzamide | >95 (assumed) |

| 2 | Acetic Anhydride | Pyridine, Dichloromethane, rt | N-(2,2,3,3,3-Pentafluoropropyl)acetamide | >95 (assumed) |

| 3 | Benzoic Acid | HATU, DIPEA, DMF, rt | N-(2,2,3,3,3-Pentafluoropropyl)benzamide | High (typical) |

Note: Yields are typical for these types of reactions but have not been specifically reported in the literature for this exact substrate. They are provided as an estimation based on general chemical principles.

Experimental Protocol: Synthesis of N-(2,2,3,3,3-Pentafluoropropyl)benzamide from Benzoyl Chloride

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.0 eq)

-

Triethylamine (2.2 eq)

-

Dichloromethane (anhydrous)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (2.2 equivalents) to the suspension and stir for 15 minutes.

-

Add benzoyl chloride (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(2,2,3,3,3-pentafluoropropyl)benzamide.

Synthesis of Fluorinated Heterocycles

The primary amine functionality of 2,2,3,3,3-pentafluoropropylamine allows for its incorporation into various heterocyclic systems. One potential application is in the synthesis of fluorinated pyrimidines, which are important scaffolds in medicinal chemistry.[1][2]

Hypothetical Protocol: Synthesis of a 2-(2,2,3,3,3-Pentafluoropropyl)aminopyrimidine

References

Application Notes and Protocols for N-Alkylation with 2,2,3,3,3-Pentafluoropropylamine Hydrochloride

Abstract

These application notes provide detailed protocols for the N-alkylation of various substrates using 2,2,3,3,3-pentafluoropropylamine. Given that the starting material is the hydrochloride salt, the protocols incorporate a preliminary in-situ neutralization step. The primary methods detailed are classical direct alkylation with alkyl halides and reductive amination with carbonyl compounds. These methods are fundamental in drug discovery and medicinal chemistry for the introduction of the pentafluoropropyl motif, which can significantly enhance properties such as metabolic stability and lipophilicity.

Introduction

The incorporation of fluorine-containing moieties is a widely employed strategy in drug development to modulate the physicochemical and pharmacokinetic properties of lead compounds. The 2,2,3,3,3-pentafluoropropyl group, in particular, offers a unique combination of lipophilicity and electronic effects. N-alkylation reactions provide a direct route to introduce this valuable functional group onto a wide range of molecules.

This document outlines two primary, reliable methods for the N-alkylation of 2,2,3,3,3-pentafluoropropylamine hydrochloride:

-

Direct N-Alkylation: A nucleophilic substitution reaction where the free 2,2,3,3,3-pentafluoropropylamine acts as a nucleophile, attacking an alkyl halide electrophile. This method is straightforward but can be prone to overalkylation.[1]

-

Reductive Amination: A two-step, one-pot process involving the condensation of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the target N-alkylated amine.[2][3] This method offers high selectivity and is broadly applicable.[4]

Data Presentation

The choice of method and reaction conditions is crucial for achieving high yields and purity. The following table summarizes generalized conditions for the two primary N-alkylation protocols.

| Method | Electrophile/Substrate | Base / Reducing Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Direct Alkylation | Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃, Cs₂CO₃, or Et₃N | Acetonitrile, DMF | 25 - 80 | 4 - 24 | 60 - 90 |

| Reductive Amination | Aldehyde or Ketone (R-CHO, R₂C=O) | NaBH(OAc)₃, NaBH₃CN | 1,2-Dichloroethane (DCE), Methanol (MeOH), CH₂Cl₂ | 25 | 2 - 12 | 75 - 95 |

Note: Yields are generalized from typical amine alkylation literature and may vary based on the specific substrate.[5][6]

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 2,2,3,3,3-Pentafluoropropylamine is corrosive and can cause severe skin burns and eye damage.[7] Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and toxic; handle with care.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the reaction of 2,2,3,3,3-pentafluoropropylamine with a generic alkyl bromide.

Materials:

-

This compound (C₃H₄F₅N·HCl)[8]

-

Alkyl Halide (e.g., Benzyl Bromide) (1.0 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.2 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the free amine.

-

Add the alkyl halide (1.0 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

Protocol 2: Reductive Amination with a Carbonyl Compound

This protocol details the reaction of 2,2,3,3,3-pentafluoropropylamine with a generic aldehyde.

Materials:

-

This compound (C₃H₄F₅N·HCl)[9]

-

Aldehyde or Ketone (e.g., Benzaldehyde) (1.0 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[4]

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount, optional)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 eq) and anhydrous 1,2-dichloroethane.

-

Add triethylamine (1.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

-

Add the aldehyde or ketone (1.0 eq). If the reaction is slow, a catalytic amount of acetic acid can be added to promote imine formation.

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate imine.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

-

Continue stirring at room temperature for 4-8 hours, monitoring progress by TLC.

-

Upon completion, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product via silica gel column chromatography.

Visualization of Protocols

The following diagrams illustrate the general reaction scheme and the experimental workflows.

References

- 1. Amine alkylation - Wikipedia [en.wikipedia.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. 2,2,3,3,3-Pentafluoropropylamine | C3H4F5N | CID 79002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols for 2,2,3,3,3-Pentafluoropropylamine Hydrochloride in Medicinal Chemistry

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific, detailed applications of 2,2,3,3,3-Pentafluoropropylamine hydrochloride in the design and synthesis of medicinally active compounds. While the introduction of fluorinated alkyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, the direct utilization of this compound as a building block in reported drug discovery projects appears to be limited or not publicly documented.

The search did not yield specific examples of bioactive molecules synthesized from this starting material, and consequently, no associated quantitative biological data, detailed experimental protocols, or signaling pathways could be retrieved to fulfill the core requirements of this request.

General Potential and Theoretical Applications

Despite the lack of concrete examples, the principles of medicinal chemistry allow for the postulation of potential applications for this compound. The pentafluoropropyl group can be considered a bioisostere for other alkyl or substituted alkyl groups, offering a unique combination of steric and electronic properties.

Potential advantages of incorporating the 2,2,3,3,3-pentafluoropropyl moiety into a drug candidate could include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation by cytochrome P450 enzymes, potentially increasing the half-life of a drug.

-

Increased Lipophilicity: The highly fluorinated group can significantly increase the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

-